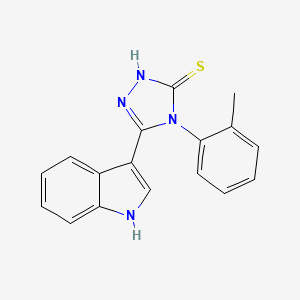
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Mécanisme D'action
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and its subsequent activation. This mechanism has been demonstrated in various cell lines and animal models.
Biochemical and physiological effects:
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a highly specific and potent inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. It has been extensively tested in vitro and in vivo, and its mechanism of action is well characterized. However, its solubility and stability can be a limitation in some experiments, and its potential toxicity and off-target effects need to be carefully evaluated.
Orientations Futures
Include the development of more potent and selective NF-κB inhibitors, the optimization of drug delivery and dosing regimens, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of NF-κB in other diseases such as neurodegenerative disorders and infectious diseases is an area of active research.
Méthodes De Synthèse
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was first synthesized by researchers at the University of Michigan in 2005. The synthesis involves a multi-step process starting from commercially available starting materials. The final product is obtained through a reaction between 1H-indole-3-carboxaldehyde, 2-methylphenylhydrazine, and thiourea in the presence of a catalyst. The purity of the compound is achieved through column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes that control cell proliferation, apoptosis, and immune responses. By inhibiting NF-κB, 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can potentially reduce inflammation, suppress tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-11-6-2-5-9-15(11)21-16(19-20-17(21)22)13-10-18-14-8-4-3-7-12(13)14/h2-10,18H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBTVMZJTGWTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2744877.png)
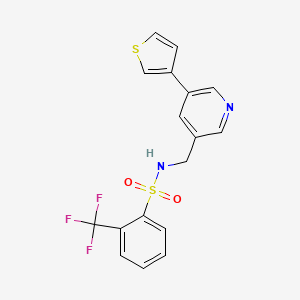
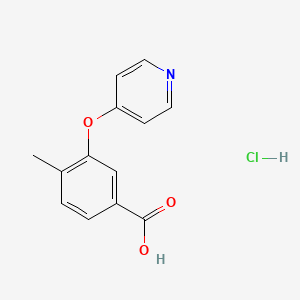
![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)
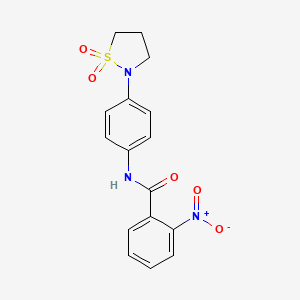
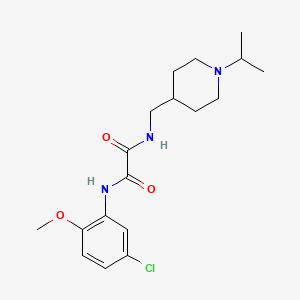
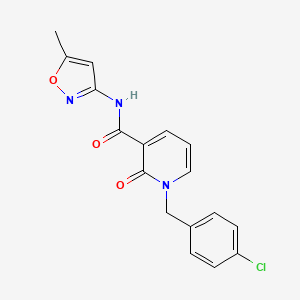
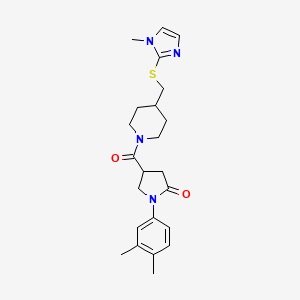
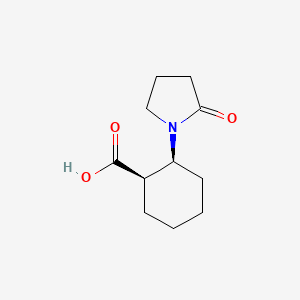
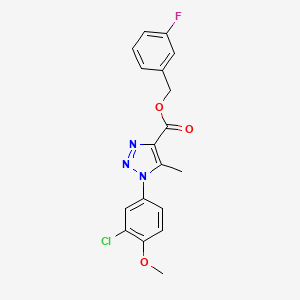
![3-Propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2744897.png)
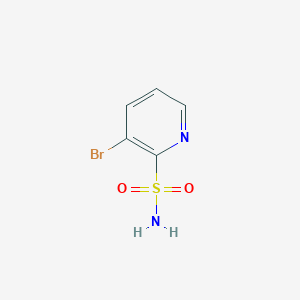
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2744899.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2744900.png)